5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid
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Overview
Description
“5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1893315-30-4 . It has a molecular weight of 226.25 .
Molecular Structure Analysis
The molecular formula of this compound is C10H10O4S .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a compound closely related to the requested chemical, has been synthesized chemoselectively and characterized using various spectroscopic techniques (Jayaraman, Sridharan, & Nagappan, 2010).
Diels-Alder Reactions
- Diels-Alder reactions involving similar benzothiophene derivatives have been explored, leading to the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Andreev et al., 2004).
Microwave-Assisted Reactions
- Microwave irradiation has been applied to reactions involving furan-carboxaldehydes and active methylene compounds, including benzothiophene derivatives, indicating a method to enhance reaction efficiency (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Calcium Channel Blockers
- Benzothiazepine derivatives, structurally related to benzothiophene carboxylic acids, have been synthesized and shown to act as calcium channel blockers, highlighting potential therapeutic applications (Atwal, Bergey, Hedberg, & Moreland, 1987).
Derivative Synthesis
- Synthesis of various benzothiophene-related derivatives has been achieved, illustrating the versatility of these compounds in organic synthesis and potential applications in drug discovery (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
Coordination Polymers
- The use of benzothiophene derivatives in the synthesis of coordination polymers, which are important for material science applications, has been reported (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-6-2-3-8-7(4-6)5-9(10(11)12)15(8,13)14/h2-4,9H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSGCVHXVXTUOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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